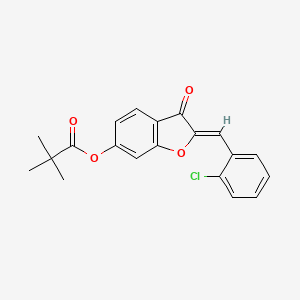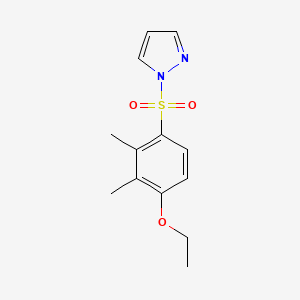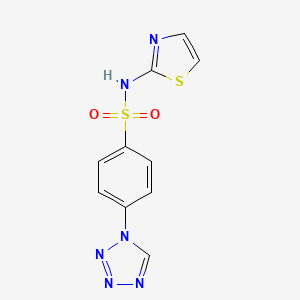![molecular formula C19H17N7 B12203517 Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine](/img/structure/B12203517.png)
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is a complex organic compound that features a pteridine core structure substituted with a benzyl group and a pyridylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a benzylamine and a pyridylmethylamine under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The benzyl and pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pteridine derivatives.
Industry: It can be used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds with similar core structures but different substituents.
Benzylamines: Compounds featuring a benzyl group attached to an amine.
Pyridylmethylamines: Compounds with a pyridylmethyl group attached to an amine.
Uniqueness
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N7 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(pyridin-3-ylmethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C19H17N7/c1-2-5-14(6-3-1)12-23-18-16-17(22-10-9-21-16)25-19(26-18)24-13-15-7-4-8-20-11-15/h1-11H,12-13H2,(H2,22,23,24,25,26) |
InChI Key |
NMAIXAXOYXVSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203441.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B12203442.png)


![(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12203448.png)
![2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12203449.png)
![2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12203459.png)


![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B12203483.png)
![5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B12203484.png)
![3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12203490.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12203514.png)
![4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12203516.png)
